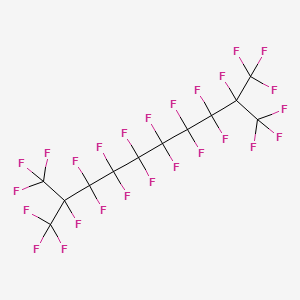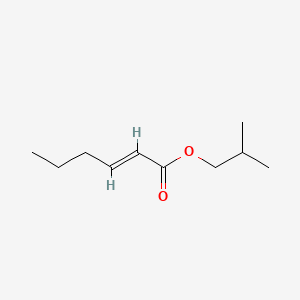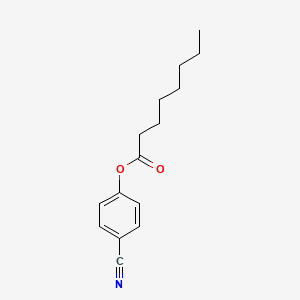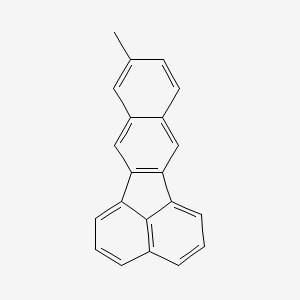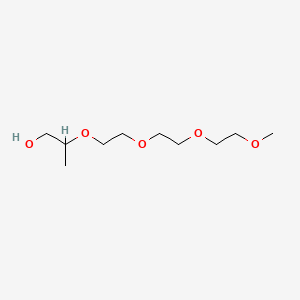
alpha-L-Lyxofuranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-L-Lyxofuranose is a rare sugar that belongs to the class of pentoses, specifically a furanose form of L-lyxose It is a five-carbon sugar with a furan ring structure, which is less common compared to its pyranose counterparts
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Alpha-L-Lyxofuranose can be synthesized through several methods. One common approach involves the condensation of 1,2,3,5-tetra-O-acetyl-L-lyxofuranose with various substituted benzimidazoles. For instance, condensation with 2,5,6-trichlorobenzimidazole yields the alpha-nucleoside derivative . The reaction typically involves the use of protecting groups and subsequent deprotection steps to obtain the desired compound.
Industrial Production Methods: Industrial production of this compound is less common due to its rarity and the complexity of its synthesis. advancements in biocatalysis and enzyme engineering have opened up potential pathways for more efficient production. Enzymes such as lyxose isomerase, which catalyze the isomerization of D-lyxose to L-lyxose, are being explored for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: Alpha-L-Lyxofuranose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Substitution reactions, such as halogenation, can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or nitric acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives such as halogenated lyxofuranoses, alcohols, and acids, which can be further utilized in synthetic chemistry .
Aplicaciones Científicas De Investigación
Alpha-L-Lyxofuranose has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex molecules and nucleoside analogs.
Biology: It is used in the study of carbohydrate metabolism and enzyme specificity.
Medicine: Derivatives of this compound have shown antiviral activity against herpesviruses and cytomegalovirus.
Industry: It is explored for its potential in the production of rare sugars and functional foods.
Mecanismo De Acción
The mechanism of action of alpha-L-Lyxofuranose and its derivatives often involves interaction with specific enzymes or receptors. For instance, in antiviral applications, the compound may inhibit viral replication by interfering with viral DNA synthesis. The molecular targets and pathways involved include viral polymerases and other enzymes critical for viral replication .
Comparación Con Compuestos Similares
- Alpha-D-Lyxofuranose
- Beta-L-Lyxofuranose
- Alpha-D-Ribofuranose
Comparison: Alpha-L-Lyxofuranose is unique due to its specific stereochemistry and furanose ring structure. Compared to alpha-D-Lyxofuranose, it has different spatial arrangements of hydroxyl groups, which can significantly affect its reactivity and interaction with biological molecules. Beta-L-Lyxofuranose, on the other hand, differs in the anomeric configuration, which also influences its chemical properties and applications .
Propiedades
Número CAS |
40461-89-0 |
|---|---|
Fórmula molecular |
C5H10O5 |
Peso molecular |
150.13 g/mol |
Nombre IUPAC |
(2R,3R,4S,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3+,4+,5+/m0/s1 |
Clave InChI |
HMFHBZSHGGEWLO-NRXMZTRTSA-N |
SMILES isomérico |
C([C@H]1[C@H]([C@H]([C@@H](O1)O)O)O)O |
SMILES canónico |
C(C1C(C(C(O1)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


